![molecular formula C16H20N4O4 B7540305 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one, also known as PHA-793887, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound exhibits potent anti-tumor activity and has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In
Mécanisme D'action
The mechanism of action of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one binds to the ATP-binding site of CDK2 and prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has been shown to have other biochemical and physiological effects. Studies have demonstrated that 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is its potent anti-tumor activity in various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one. One area of research is the development of more potent and selective CDK2 inhibitors based on the structure of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one. Another area of research is the investigation of the anti-inflammatory effects of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one and its potential use in the treatment of inflammatory diseases. Finally, the use of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one in combination with other anti-cancer agents is an area of research that holds promise for improving cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one involves a multistep process that starts with the reaction of 2-(morpholine-4-carbonyl)aniline with acetic anhydride to form 2-(acetylamino)-N-(4-morpholinyl)benzamide. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-prolyl chloride to form 1-[2-[2-(morpholine-4-carbonyl)anilino]acetyl]-L-prolylimidazolidin-2-one. Finally, the tert-butoxycarbonyl group is removed using trifluoroacetic acid to yield 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one.
Applications De Recherche Scientifique
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In vitro studies have shown that 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one exhibits potent anti-tumor activity in xenograft models of breast and lung cancer.
Propriétés
IUPAC Name |
1-[2-[2-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-14(20-6-5-17-16(20)23)11-18-13-4-2-1-3-12(13)15(22)19-7-9-24-10-8-19/h1-4,18H,5-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOPYGWQTCCYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CNC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

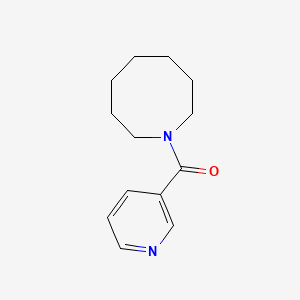
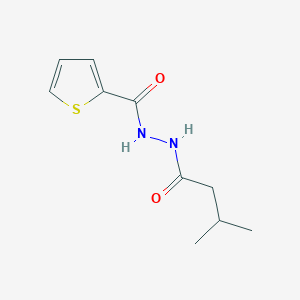
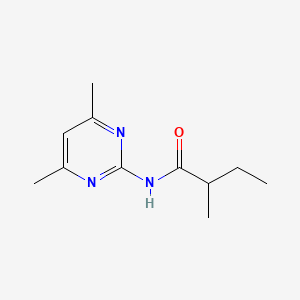
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
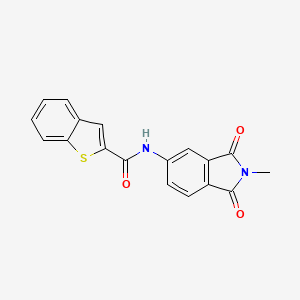
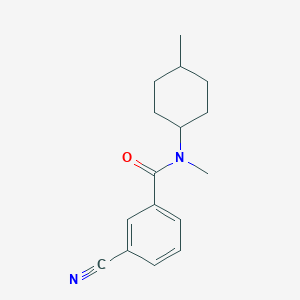
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
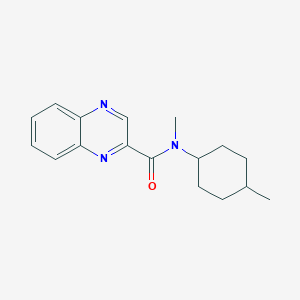
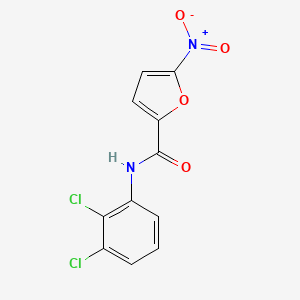
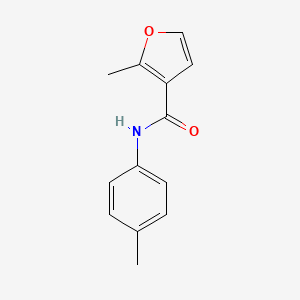
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)